1-(2,6-Dichloropyrimidin-4-yl)azepan
Description
Properties
Molecular Formula |
C10H13Cl2N3 |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
1-(2,6-dichloropyrimidin-4-yl)azepane |
InChI |
InChI=1S/C10H13Cl2N3/c11-8-7-9(14-10(12)13-8)15-5-3-1-2-4-6-15/h7H,1-6H2 |
InChI Key |
MNIYZKYRAUONBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of 1-(2,6-Dichloropyrimidin-4-yl)azepan
Key Differences and Implications
Heterocyclic Amine Modifications Azepane vs. Morpholine: Azepane’s seven-membered ring offers greater conformational flexibility compared to morpholine’s rigid six-membered structure. This flexibility may improve binding to less conserved enzyme pockets, while morpholine’s oxygen atom enhances polarity and hydrogen bonding . Diazepane vs.
Pyrimidine Substituent Effects Chlorine vs. Nitrile vs. Azepane: The nitrile group in 1-(2,6-dichloropyrimidin-4-yl)cyclobutanecarbonitrile increases electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to azepane derivatives .
Biological Activity
- Compounds with indazole or morpholine substituents (e.g., N-(2,6-dichloropyrimidin-4-yl)-1H-indazol-5-amine) demonstrate enhanced kinase inhibition due to their planar aromatic systems, which facilitate interactions with hydrophobic enzyme pockets .
- Azepane derivatives are often prioritized for their balance of solubility and membrane permeability, critical for central nervous system (CNS) drug candidates .
Q & A
Q. What are the established synthetic routes for 1-(2,6-Dichloropyrimidin-4-yl)azepan?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key protocols include:
- Nucleophilic substitution with azepane : Reacting 2,6-dichloro-4-iodopyrimidine with azepane in polar aprotic solvents (e.g., DMF or THF) using a base like K₂CO₃ or TEA. This method emphasizes temperature control (80–100°C) to minimize side reactions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acid derivatives, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water mixtures. Reaction times (4–24 hours) and degassing are critical for yield optimization .
- Amine displacement : Substitution of chlorine atoms with amines (e.g., 1-methylpiperazine) under reflux in MeOH with TEA as a base. Workup involves solvent evaporation and purification via column chromatography .
Table 1: Representative Reaction Conditions
| Reaction Type | Solvent | Catalyst/Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | DMF | K₂CO₃ | 80°C | 8% | |
| Suzuki coupling | THF/H₂O | Pd(PPh₃)₄ | 80°C | 81% (analog) | |
| Amine displacement | MeOH | TEA | Reflux | Not reported |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., m/z 299 [M+H]+) and purity. Retention times (e.g., 0.82 minutes under SQD-FA05 conditions) help assess hydrophobicity .
- High-Performance Liquid Chromatography (HPLC) : Essential for quantifying purity and resolving reaction byproducts. Method optimization includes adjusting mobile phase composition (e.g., acetonitrile/water gradients) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms azepane integration. Deuterated DMSO or CDCl₃ are common solvents .
Q. What are the key structural features of dichloropyrimidine derivatives that influence reactivity?
Methodological Answer:
- Electron-deficient pyrimidine ring : The 2,6-dichloro substitution activates the 4-position for nucleophilic attack, enabling regioselective functionalization .
- Steric effects : Bulky substituents (e.g., tert-butyl carbamates) at the 4-position can hinder reactivity, requiring harsher conditions (e.g., reflux in MeCN) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance chloride displacement by stabilizing transition states via dipolar interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in nucleophilic substitution reactions involving dichloropyrimidine intermediates?
Methodological Answer:
- Parameter screening : Systematically vary catalysts (e.g., switch from Pd(PPh₃)₄ to Pd(OAc)₂ for coupling reactions), bases (e.g., Cs₂CO₃ vs. K₂CO₃), and solvents (DMF vs. NMP) .
- Temperature gradients : Use microwave-assisted synthesis to explore rapid heating (100–150°C) for time-sensitive reactions .
- Workup strategies : Avoid hydrolysis-prone intermediates (e.g., esters) by opting for stable protecting groups (e.g., tert-butyl carbamates) .
Case Study : reports an 81% yield using 3-hydroxybenzoic acid vs. 28% with a pre-amidated nucleophile, highlighting the impact of steric hindrance on reactivity .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Structural-activity relationship (SAR) analysis : Compare bioactivity data across analogs (e.g., 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one vs. pyridazine derivatives) to identify critical substituents .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, incubation times) to isolate variables. shows moderate antifungal activity in some analogs, which may depend on assay parameters .
- Data transparency : Adopt open-data practices (e.g., sharing raw NMR/LCMS files) to enable third-party validation, as advocated in .
Q. How can computational modeling predict regioselectivity in substitution reactions of 2,6-dichloropyrimidine derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electron-deficient sites. The 4-position typically shows higher electrophilicity due to chlorine’s inductive effects .
- Molecular docking : Simulate interactions between dichloropyrimidine and biological targets (e.g., kinases) using SMILES/InChi keys from structural databases (e.g., ) .
- QSAR models : Train models using datasets from analogs (e.g., tert-butyl carbamate derivatives in ) to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
